Cas no 1795451-70-5 (CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)S(C)(=N)=O)

1795451-70-5 structure
Nombre del producto:CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)S(C)(=N)=O
Número CAS:1795451-70-5
MF:C13H20BNO3S
Megavatios:281.178802490234
MDL:MFCD32878482
CID:5463845
PubChem ID:140746333
CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)S(C)(=N)=O Propiedades químicas y físicas
Nombre e identificación
-
- CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)S(C)(=N)=O
- imino-methyl-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-lambda6-sulfane
- Z4745575464
- 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane
- imino(methyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-lambda6-sulfanone
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-
- EN300-27685142
- E6-sulfanone
- DB-395926
- Imino(methyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-l6-sulfanone
- G73405
- Imino(methyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-
- 1795451-70-5
-
- MDL: MFCD32878482
- Renchi: 1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-6-8-11(9-7-10)19(5,15)16/h6-9,15H,1-5H3
- Clave inchi: LOKTZFTVNYBBJI-UHFFFAOYSA-N
- Sonrisas: S(C)(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)(=N)=O
Atributos calculados
- Calidad precisa: 281.1256948 g/mol
- Masa isotópica única: 281.1256948 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 2
- Complejidad: 433
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 67.8
- Peso molecular: 281.2
CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)S(C)(=N)=O PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27685142-0.5g |
imino(methyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-lambda6-sulfanone |
1795451-70-5 | 95.0% | 0.5g |
$636.0 | 2025-03-20 | |
Enamine | EN300-27685142-0.05g |
imino(methyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-lambda6-sulfanone |
1795451-70-5 | 95.0% | 0.05g |
$188.0 | 2025-03-20 | |
Enamine | EN300-27685142-10g |
imino(methyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-lambda6-sulfanone |
1795451-70-5 | 95% | 10g |
$3500.0 | 2023-09-10 | |
Aaron | AR023ZR3-5g |
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane |
1795451-70-5 | 95% | 5g |
$3270.00 | 2023-12-15 | |
1PlusChem | 1P023ZIR-100mg |
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane |
1795451-70-5 | 95% | 100mg |
$357.00 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1786-100mg |
imino(methyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ⁶-sulfanone |
1795451-70-5 | 95% | 100mg |
¥1795.0 | 2024-04-23 | |
Aaron | AR023ZR3-100mg |
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane |
1795451-70-5 | 95% | 100mg |
$413.00 | 2025-02-15 | |
Aaron | AR023ZR3-250mg |
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane |
1795451-70-5 | 95% | 250mg |
$580.00 | 2025-02-15 | |
1PlusChem | 1P023ZIR-500mg |
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane |
1795451-70-5 | 95% | 500mg |
$784.00 | 2024-06-18 | |
Enamine | EN300-27685142-5g |
imino(methyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-lambda6-sulfanone |
1795451-70-5 | 95% | 5g |
$2360.0 | 2023-09-10 |
CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)S(C)(=N)=O Literatura relevante
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Related Articles
-
Desarrollo de Inhibidores de la Tirosina Quinasa para el Tratamiento del Cáncer: Avances y Perspecti……Jun 24, 2025
-
Introducción La química médica explora continuamente estructuras heterocíclicas innovadoras para el ……Jun 24, 2025
-
Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025
-
Introducción: La Innovación en Compuestos Heterocíclicos para la Biomedicina La búsqueda de compuest……Jun 19, 2025
-
Terpenos y sus Derivados en el Desarrollo de Fármacos Antitumorales: Mecanismos y Perspectivas Los t……Jun 17, 2025
1795451-70-5 (CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)S(C)(=N)=O) Productos relacionados
- 1806886-37-2(3-(Difluoromethyl)-2-iodo-6-methyl-4-nitropyridine)
- 35070-82-7(2-(4-Methoxyphenyl)-3-oxopropanenitrile)
- 36035-31-1((3-Bromo-1-benzothiophen-2-yl)methanamine hydrochloride)
- 1797866-51-3(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide)
- 2411324-50-8((2E)-4-(dimethylamino)-N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]but-2-enamide)
- 90111-23-2(2-(thiophen-2-yl)cyclopropane-1-carboxylic acid)
- 5872-14-0(N-(2,2,2-Trichloroacetyl)alanine)
- 54745-75-4(3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane)
- 2171918-58-2(5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)
- 1823318-61-1(Benzene, 1-bromo-3,4-difluoro-2-[(methylsulfonyl)methyl]-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1795451-70-5)CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)S(C)(=N)=O

Pureza:99%/99%/99%/99%
Cantidad:100mg/250mg/1g/5g
Precio ($):255.0/364.0/735.0/2197.0